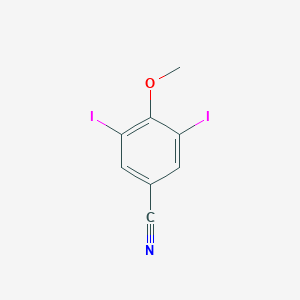

3,5-Diiodo-4-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diiodo-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZMXYUHLHAQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399489 | |

| Record name | Ioxynil-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-40-1 | |

| Record name | 3,5-Diiodo-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxynil-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Diiodo-4-methoxybenzonitrile chemical properties

An In-depth Technical Guide to 3,5-Diiodo-4-methoxybenzonitrile

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, characterized by a benzonitrile core substituted with two iodine atoms and a methoxy group, offers multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of the iodo groups makes this molecule an excellent substrate for various cross-coupling reactions, while the nitrile and methoxy groups offer further avenues for chemical modification.

Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry. While detailed experimental data is not extensively published in publicly available literature, key properties can be calculated or inferred from related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 3336-40-1 | [1] |

| Molecular Formula | C₈H₅I₂NO | Calculated |

| Molecular Weight | 384.94 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Insoluble in water.[2] | Inferred from related structures |

| Melting Point | Not publicly available | - |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the three protons of the methoxy group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nitrile carbon, the four unique aromatic carbons (C-CN, C-O, C-I, and C-H), and the methoxy carbon.[5][6]

-

IR Spectroscopy: Key vibrational bands would include a sharp absorption around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch and C-O stretching frequencies for the methoxy ether group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-hydroxybenzonitrile. The workflow involves the iodination of the phenol ring followed by the methylation of the hydroxyl group.

Detailed Experimental Protocol

Part 1: Synthesis of 3,5-Diiodo-4-hydroxybenzonitrile

This precursor can be synthesized via various iodination methods. A particularly efficient method is electrolytic iodination, which offers high yields and avoids harsh chemical oxidants.[7]

-

Cell Setup: An electrolysis cell is prepared, typically an undivided glass vessel. The anode can be platinum or graphite, and a suitable cathode is used.

-

Anolyte Preparation: The anolyte is prepared by dissolving or suspending 4-hydroxybenzonitrile (1 equivalent) in an aqueous or aqueous-organic medium (e.g., water-methanol).[7] An alkali metal iodide, such as potassium iodide (KI), is added as the iodine source, along with a supporting electrolyte like sodium bicarbonate.[7]

-

Electrolysis: A constant current is applied to the cell. The iodide ions are oxidized at the anode to generate the electrophilic iodine species, which then reacts with 4-hydroxybenzonitrile to form the di-iodinated product.

-

Work-up and Isolation: Upon completion (monitored by TLC or HPLC), the reaction mixture is treated with a reducing agent like sodium thiosulfate to quench any remaining iodine. The solution is then acidified (e.g., with H₂SO₄), causing the product, 3,5-diiodo-4-hydroxybenzonitrile, to precipitate.[7] The solid is collected by filtration, washed with water, and dried. Yields for this process are reported to be high, often exceeding 90%.[7]

Part 2: Methylation to this compound

This step is a standard Williamson ether synthesis.

-

Reaction Setup: 3,5-Diiodo-4-hydroxybenzonitrile (1 equivalent) is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Deprotonation: A base, typically anhydrous potassium carbonate (K₂CO₃, ~1.5-2 equivalents), is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Methylation: A methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, ~1.2-1.5 equivalents), is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred, often with heating (e.g., at reflux), for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, the mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its iodine and nitrile functional groups. The two iodine atoms are particularly valuable as they allow for sequential and site-selective functionalization via metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds are excellent handles for forming new carbon-carbon and carbon-heteroatom bonds. This makes the molecule a versatile building block for synthesizing complex, polysubstituted aromatic compounds.

Sources

- 1. 3336-40-1|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Methoxybenzonitrile, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. lehigh.edu [lehigh.edu]

- 4. rsc.org [rsc.org]

- 5. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 3,5-Diiodo-4-methoxybenzonitrile

Authored For: Advanced Research & Development Professionals Subject: A comprehensive, mechanistically-grounded protocol for the two-step synthesis of 3,5-diiodo-4-methoxybenzonitrile from 4-hydroxybenzonitrile.

Executive Summary

The synthesis of halogenated and alkoxylated benzonitrile derivatives is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmacologically active compounds and functional materials. This guide provides a detailed, field-proven methodology for the preparation of this compound, a key synthetic intermediate. The synthesis is approached as a two-stage process: the regioselective di-iodination of 4-hydroxybenzonitrile, followed by the O-methylation of the resulting phenolic intermediate.

This document moves beyond a simple recitation of steps, delving into the mechanistic causality that underpins the choice of reagents and reaction conditions. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Overall Synthetic Workflow

The transformation from 4-hydroxybenzonitrile to the target molecule is efficiently achieved in two sequential, high-yielding steps. The workflow is logically structured to first install the iodine atoms onto the activated aromatic ring, followed by etherification of the sterically hindered phenolic hydroxyl group.

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Regioselective Di-iodination of 4-Hydroxybenzonitrile

Mechanistic Insights & Strategic Considerations

The foundational principle of this step is the electrophilic aromatic substitution of a highly activated phenol. The hydroxyl group of 4-hydroxybenzonitrile is a potent activating group and a strong ortho, para-director due to the resonance delocalization of its lone pair electrons into the aromatic ring.[1][2] Since the para position is occupied by the nitrile group, electrophilic attack is directed exclusively to the two equivalent ortho positions (C3 and C5).

The choice of an iodinating agent is critical. While molecular iodine (I₂) is a relatively weak electrophile, its reactivity can be enhanced with an oxidizing agent.[3] However, for laboratory-scale synthesis where efficiency and control are paramount, iodine monochloride (ICl) serves as a superior reagent. ICl is polarized (Iδ+-Clδ-), rendering the iodine atom significantly more electrophilic and capable of reacting readily with activated aromatic systems without the need for a separate oxidant.[1][4]

Experimental Protocol: Di-iodination

This protocol details the synthesis of 3,5-diiodo-4-hydroxybenzonitrile using iodine monochloride.

Safety Prerogative: Iodine monochloride is a corrosive and toxic substance that causes severe burns and respiratory irritation.[5][6] It reacts violently with water.[7] All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale & Notes |

| 4-Hydroxybenzonitrile | 119.12 | 10.0 g | 83.9 mmol | Starting material. Ensure it is dry.[8] |

| Acetic Acid (Glacial) | 60.05 | 150 mL | - | Solvent. Provides a polar medium and is relatively inert to ICl. |

| Iodine Monochloride (ICl) | 162.36 | 28.6 g | 176.2 mmol | Iodinating agent. A slight excess (2.1 eq.) ensures complete di-iodination. |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - | Used during workup to quench any unreacted iodine/ICl. |

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (83.9 mmol) of 4-hydroxybenzonitrile in 150 mL of glacial acetic acid. Stir until a homogenous solution is formed.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Charge the dropping funnel with 28.6 g (176.2 mmol) of iodine monochloride. Add the ICl to the stirred solution dropwise over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Isolation: Carefully pour the reaction mixture into 500 mL of cold water containing approximately 10 g of sodium thiosulfate. This will precipitate the product and quench excess ICl.

-

Filtration: Stir the resulting slurry for 15 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with copious amounts of water until the filtrate is neutral.

-

Drying & Characterization: Dry the collected solid in a vacuum oven at 60 °C overnight. The product, 3,5-diiodo-4-hydroxybenzonitrile, is typically obtained as a pale-yellow solid. A reported melting point is 207-208 °C.[9]

Part 2: O-Methylation of 3,5-Diiodo-4-hydroxybenzonitrile

Mechanistic Insights & Strategic Considerations

The conversion of the phenolic hydroxyl group to a methoxy ether is classically achieved via the Williamson Ether Synthesis.[10][11] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The core principle involves two key transformations:

-

Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to generate a nucleophilic phenoxide anion. The steric hindrance from the two large ortho-iodine atoms does not significantly affect this acid-base reaction.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic methyl group of a methylating agent, displacing a leaving group to form the desired ether linkage.

Choice of Reagents:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. It is safer and easier to handle than stronger bases like sodium hydride (NaH).

-

Methylating Agent: Dimethyl sulfate (DMS) is a highly efficient and cost-effective methylating agent for this transformation. Methyl iodide (MeI) is an alternative but is more volatile.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Caption: Mechanism of the Williamson Ether Synthesis for O-Methylation.

Experimental Protocol: O-Methylation

This protocol details the methylation of 3,5-diiodo-4-hydroxybenzonitrile to yield the final product.

CRITICAL SAFETY DIRECTIVE: Dimethyl sulfate (DMS) is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen.[12][13] Exposure can be fatal, and symptoms may be delayed.[13] This procedure must be performed exclusively in a high-performance chemical fume hood. Wear specialized gloves (e.g., butyl rubber or laminate film) over standard nitrile gloves, a lab coat, and chemical splash goggles with a face shield. Have a DMS quenching solution (e.g., dilute ammonium hydroxide) readily available.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale & Notes |

| 3,5-Diiodo-4-hydroxybenzonitrile | 370.92 | 10.0 g | 26.9 mmol | Intermediate from Part 1. |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 5.6 g | 40.4 mmol | Base. A 1.5 equivalent excess ensures complete deprotonation. |

| Dimethyl Sulfate (DMS) | 126.13 | 3.7 g (2.8 mL) | 29.6 mmol | Methylating agent. A small excess (1.1 eq.) drives the reaction to completion. |

| Acetone | 58.08 | 150 mL | - | Solvent. Must be anhydrous. |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10.0 g (26.9 mmol) of 3,5-diiodo-4-hydroxybenzonitrile, 5.6 g (40.4 mmol) of anhydrous potassium carbonate, and 150 mL of anhydrous acetone.

-

Reagent Addition: While stirring the suspension vigorously, carefully add 2.8 mL (29.6 mmol) of dimethyl sulfate via syringe.

-

Reaction Progression: Heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

-

Workup: After cooling to room temperature, filter off the potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetone.

-

Isolation: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with 1M NaOH solution (to remove any unreacted phenol) and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Crystallization: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

References

- Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. Google Patents.

- Process for the iodination of phenolic derivatives. Google Patents.

-

3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176. PubChem. URL: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. URL: [Link]

- Process for the preparation of hydroxybenzonitriles. Google Patents.

-

Electrophilic Substitution of Phenols. Chemistry LibreTexts. URL: [Link]

-

3,5-Dihalo-4-hydroxybenzonitriles: isostructures, polymorphs and solvates. PubMed. URL: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. URL: [Link]

-

Reactions of Phenols. Chemistry Steps. URL: [Link]

-

3,5-diethyl-4-hydroxybenzonitrile (C11H13NO). PubChemLite. URL: [Link]

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. URL: [Link]

-

Iodine Monochloride Safety Data Sheet. Chemical Safety. URL: [Link]

-

Hindered ether synthesis shocked to life. C&EN Global Enterprise - ACS Publications. URL: [Link]

-

Iodine Monochloride Hazard Summary. NJ.gov. URL: [Link]

-

Dimethyl sulfate - Hazardous Substance Fact Sheet. NJ.gov. URL: [Link]

-

Benzonitrile, 4-hydroxy-. NIST WebBook. URL: [Link]

-

The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society. URL: [Link]

-

p-IODOPHENOL. Organic Syntheses Procedure. URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 3. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. samratpharmachem.com [samratpharmachem.com]

- 7. nj.gov [nj.gov]

- 8. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 9. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. nj.gov [nj.gov]

An In-depth Technical Guide to 3,5-Diiodo-4-methoxybenzonitrile (Ioxynil-methyl)

CAS Number: 3336-40-1

Abstract

This technical guide provides a comprehensive overview of 3,5-diiodo-4-methoxybenzonitrile, also known as Ioxynil-methyl (CAS No. 3336-40-1). The document delves into the fundamental chemical and physical properties of this compound, its molecular structure, and detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide outlines a validated synthesis protocol, discusses its primary application as a selective herbicide with a detailed mechanism of action, and explores its toxicological profile and environmental fate. This guide is intended to be a critical resource for researchers, scientists, and professionals in the fields of drug development, agrochemistry, and environmental science, providing both foundational knowledge and practical insights into the scientific and technical aspects of this compound.

Introduction

This compound, a derivative of the herbicidally active parent compound Ioxynil (3,5-diiodo-4-hydroxybenzonitrile), is a significant molecule in the field of agrochemistry. Its primary utility lies in its function as a selective, post-emergence herbicide for the control of broadleaf weeds. The methylation of the hydroxyl group in Ioxynil to form Ioxynil-methyl alters its physicochemical properties, influencing its environmental behavior and interaction with biological systems. Understanding the detailed characteristics of this compound is crucial for its effective and safe use, as well as for the exploration of potential new applications.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two iodine atoms at positions 3 and 5, a methoxy group at position 4, and a nitrile group at position 1.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3336-40-1 | [1] |

| Molecular Formula | C₈H₅I₂NO | [2] |

| Molecular Weight | 384.94 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 154 °C | [3] |

| Boiling Point | 392.6 ± 42.0 °C (Predicted) | [3] |

| Density | 2.37 ± 0.1 g/cm³ (Predicted) | [3] |

| SMILES | COc1c(I)cc(cc1I)C#N | [1] |

| InChI | 1S/C8H5I2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxybenzonitrile. The first step involves the iodination of the aromatic ring, followed by the methylation of the phenolic hydroxyl group.

Step 1: Synthesis of 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)

A common method for the synthesis of the precursor, Ioxynil, is the direct iodination of 4-hydroxybenzonitrile. A patented method describes an electrochemical approach for this conversion.

Experimental Protocol: Anodic Iodination of 4-hydroxybenzonitrile

-

Anolyte Preparation: Prepare a solution of 4-hydroxybenzonitrile in an aqueous or aqueous-organic medium containing an alkali metal iodide (e.g., potassium iodide) or iodine.

-

Electrolysis: Conduct the electrolysis in a cell where the anolyte is separated from the catholyte. The anodic oxidation of iodide generates the iodinating species in situ.

-

Reaction Conditions: Maintain the reaction under controlled temperature and current density to optimize the yield and minimize side reactions.

-

Work-up: Upon completion of the electrolysis, treat the anolyte with a reducing agent like sodium thiosulfate to remove any unreacted iodine. Acidify the solution with an acid such as sulfuric acid to precipitate the 3,5-diiodo-4-hydroxybenzonitrile.

-

Purification: Isolate the precipitate by filtration, wash with water to remove salts and impurities, and dry to obtain the final product.

This electrochemical method provides a high yield and purity of 3,5-diiodo-4-hydroxybenzonitrile.

Step 2: O-Methylation of 3,5-Diiodo-4-hydroxybenzonitrile

The final step is the methylation of the phenolic hydroxyl group of Ioxynil. A standard and effective method for this transformation is the Williamson ether synthesis using a methylating agent like dimethyl sulfate in the presence of a base.

Experimental Protocol: Methylation of 3,5-Diiodo-4-hydroxybenzonitrile

-

Deprotonation: Dissolve 3,5-diiodo-4-hydroxybenzonitrile in a suitable solvent such as acetone or methanol. Add a base, for example, anhydrous potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group and form the more nucleophilic phenoxide.

-

Methylation: To the resulting solution, add dimethyl sulfate dropwise while stirring. The reaction is typically carried out at room temperature or with gentle heating to reflux to ensure complete reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram of the Synthesis Pathway

Caption: Two-step synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. While a complete set of publicly available spectra is limited, data for structurally similar compounds and general spectroscopic principles allow for a reliable prediction of the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple due to the symmetry of the molecule.

-

Aromatic Protons (H-2, H-6): The two protons on the benzene ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically around δ 7.8-8.2 ppm . The significant downfield shift is due to the deshielding effects of the two iodine atoms and the nitrile group.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet further upfield, estimated to be in the range of δ 3.9-4.2 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Nitrile Carbon (-C≡N): This carbon is expected to have a chemical shift in the range of δ 115-120 ppm .

-

Aromatic Carbons:

-

C-1 (ipso to -CN): The chemical shift is predicted to be around δ 105-115 ppm .

-

C-2, C-6 (CH): These equivalent carbons are expected to resonate at approximately δ 135-145 ppm .

-

C-3, C-5 (ipso to -I): The carbons attached to the iodine atoms will be significantly shielded and are predicted to appear in the range of δ 85-95 ppm .

-

C-4 (ipso to -OCH₃): This carbon is expected to have a chemical shift around δ 160-165 ppm .

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is anticipated to resonate at approximately δ 55-65 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ , which is characteristic of an aromatic nitrile.

-

C-O Stretch (Aryl Ether): A strong absorption band is anticipated around 1250-1270 cm⁻¹ for the aryl C-O bond and another near 1020-1050 cm⁻¹ for the alkyl C-O bond of the methoxy group.

-

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: A weak to medium absorption is expected above 3000 cm⁻¹ .

-

C-I Stretch: This vibration occurs at low frequencies, typically below 600 cm⁻¹ , and may be difficult to observe on standard mid-IR spectrometers.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 385 , corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic due to the presence of two iodine atoms (¹²⁷I).

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A significant fragment ion at m/z 370 is expected, corresponding to the loss of the methyl group from the methoxy moiety.

-

Loss of the methoxy group (-OCH₃): A fragment at m/z 354 may be observed.

-

Loss of iodine (-I): Fragmentation involving the loss of an iodine atom would result in a peak at m/z 258 .

-

Further fragmentations involving the nitrile group and the aromatic ring are also possible.

-

Diagram of a Predicted Mass Spectrometry Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound.

Applications and Mechanism of Action

The primary and most well-documented application of this compound is as a selective post-emergence herbicide.

Herbicidal Activity

Ioxynil-methyl is effective against a wide range of annual broadleaf weeds in various crops. Its selectivity allows it to be used in cereal crops, onions, and turf without causing significant damage to the desired plants.

Mechanism of Action

The herbicidal action of Ioxynil-methyl is primarily attributed to its in-vivo hydrolysis to Ioxynil. Ioxynil acts as a potent inhibitor of photosynthesis. Specifically, it disrupts the photosynthetic electron transport chain at photosystem II (PSII). It binds to the D1 protein of the PSII complex, thereby blocking the flow of electrons from plastoquinone QA to QB. This inhibition of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and rapid destruction of cell membranes, ultimately leading to plant death.

Furthermore, Ioxynil is also known to act as an uncoupler of oxidative phosphorylation, which disrupts ATP synthesis and further contributes to the disruption of cellular energy metabolism.

Diagram of the Herbicidal Mechanism of Action

Caption: Herbicidal mechanism of action of Ioxynil-methyl.

Other Research Applications

While the primary use of Ioxynil-methyl is in agriculture, its parent compound, Ioxynil, has been used in toxicological studies as a model compound for investigating mechanisms of thyroid hormone disruption. As a readily available and structurally related compound, this compound could potentially serve as a reference standard or a tool compound in such research, particularly in studies investigating the structure-activity relationships of endocrine-disrupting chemicals. However, dedicated research applications for Ioxynil-methyl beyond its herbicidal properties are not extensively documented in the scientific literature.

Safety, Toxicology, and Environmental Fate

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It also causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound. It should be used in a well-ventilated area or with respiratory protection.

Toxicological Profile

The toxicity of Ioxynil-methyl is largely related to its hydrolysis product, Ioxynil. Ioxynil exhibits moderate to high acute toxicity in mammals. It can also act as an endocrine disruptor by interfering with thyroid hormone transport.

Table 2: Toxicological Data for Ioxynil

| Endpoint | Value | Species | Source |

| Oral LD₅₀ | 110 mg/kg | Rat | [4] |

| Dermal LD₅₀ | >2000 mg/kg | Rat | [4] |

| Inhalation LC₅₀ | 0.77 mg/L (4h) | Rat | [4] |

Environmental Fate

Ioxynil-methyl is expected to have low water solubility and a tendency to adsorb to soil particles, which limits its mobility in the environment. It is susceptible to degradation in soil and water, primarily through microbial action and photolysis. The persistence of Ioxynil-methyl in the environment is generally considered to be low to moderate. Its breakdown in the environment ultimately leads to the formation of less toxic substances.

Conclusion

This compound (CAS No. 3336-40-1) is a well-characterized compound with a primary and significant role as a selective herbicide. Its chemical structure, physicochemical properties, and spectroscopic characteristics are well-defined. The synthesis of this compound is achievable through established chemical transformations. Its mechanism of action as a photosynthesis inhibitor is well understood, providing a basis for its effective use in agriculture. While its toxicological profile necessitates careful handling, its environmental fate suggests a limited long-term impact. This technical guide provides a solid foundation of knowledge for professionals working with this compound, enabling informed decisions in research, development, and application.

References

-

ChemBK. (2024, April 9). 3336-40-1. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Bizot, J., et al. (1974). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. U.S.

- Shieh, W.-C., Dell, S., & Repic, O. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. U.S.

- Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

-

Wikipedia contributors. (2023, October 23). Ioxynil. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Ioxynil. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3,5-Diiodo-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-4-methoxybenzonitrile is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a nitrile group and two iodine atoms on a methoxy-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet | 2H | Aromatic H (H-2, H-6) |

| ~ 4.0 - 4.2 | Singlet | 3H | Methoxy H (-OCH₃) |

Interpretation and Rationale

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The two protons on the benzene ring (at positions 2 and 6) are chemically equivalent and are expected to appear as a single singlet. The strong deshielding effect of the electron-withdrawing nitrile group and the iodine atoms will likely shift this peak downfield into the range of 8.0 - 8.2 ppm. This prediction is supported by data from related compounds where aromatic protons adjacent to iodine and nitrile groups are found in this region.

-

Methoxy Protons: The three protons of the methoxy group are also equivalent and will appear as a sharp singlet. Their chemical shift is anticipated to be in the range of 4.0 - 4.2 ppm, which is characteristic for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C-4 (ipso-carbon to -OCH₃) |

| ~ 140 | C-2, C-6 (aromatic CH) |

| ~ 118 | C-1 (ipso-carbon to -CN) |

| ~ 115 | Nitrile C (-C≡N) |

| ~ 90 | C-3, C-5 (ipso-carbons to Iodine) |

| ~ 60 | Methoxy C (-OCH₃) |

Interpretation and Rationale

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule.

-

Aromatic Carbons: The carbon atom attached to the methoxy group (C-4) is expected to be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom. The two equivalent aromatic CH carbons (C-2 and C-6) will appear as a single peak. The carbon attached to the nitrile group (C-1) will also be downfield. The most upfield of the aromatic carbons will be those bonded to the iodine atoms (C-3 and C-5), due to the "heavy atom effect" of iodine.

-

Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-120 ppm range.

-

Methoxy Carbon: The methoxy carbon will resonate at around 60 ppm.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2210 | Strong, Sharp | C≡N stretch |

| ~ 1580 - 1550 | Medium | C=C aromatic ring stretch |

| ~ 1280 - 1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1050 - 1010 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~ 880 - 860 | Strong | C-H out-of-plane bend (isolated H) |

| ~ 600 - 500 | Medium | C-I stretch |

Interpretation and Rationale

-

Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong and sharp absorption of the nitrile group (C≡N) in the region of 2230-2210 cm⁻¹.

-

Aromatic C=C Stretch: The stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The strong C-O stretching vibrations of the aryl ether will be prominent in the 1280-1010 cm⁻¹ range.

-

C-H Bending: The out-of-plane bending of the two isolated aromatic C-H bonds is expected to give a strong band around 880-860 cm⁻¹.

-

C-I Stretch: The carbon-iodine stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~ 385 | Molecular ion [M]⁺ |

| ~ 370 | [M - CH₃]⁺ |

| ~ 258 | [M - I]⁺ |

| ~ 131 | [M - 2I]⁺ |

Interpretation and Rationale

The molecular formula of this compound is C₈H₅I₂NO, which corresponds to a molecular weight of approximately 384.9 g/mol .

-

Molecular Ion: The mass spectrum should show a clear molecular ion peak at m/z ≈ 385. The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z ≈ 370, and the loss of one or both iodine atoms. The loss of an iodine atom would result in a peak at m/z ≈ 258.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Visualization of Key Concepts

Molecular Structure and Key NMR Correlations

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Proposed Spectroscopic Analysis Workflow

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible literature, a comprehensive and scientifically sound characterization can be inferred from the analysis of structurally similar compounds. This guide provides researchers with a detailed prediction of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By following these guidelines, scientists can confidently approach the synthesis and characterization of this and other novel chemical entities, ensuring the integrity and reliability of their research.

References

As this guide is based on the analysis of analogous compounds and general spectroscopic principles, a formal reference list to a specific paper on this compound cannot be provided. The information herein is synthesized from established principles of organic spectroscopy as found in standard textbooks and spectral databases.

Solubility of 3,5-Diiodo-4-methoxybenzonitrile in common organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Diiodo-4-methoxybenzonitrile in Common Organic Solvents

Abstract

This compound is a multifaceted aromatic organic compound with significant potential in synthetic organic chemistry and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive analysis of the predicted solubility of this compound, rooted in its molecular structure and the fundamental principles of solute-solvent interactions. In the absence of extensive, publicly available experimental data for this specific compound, this document emphasizes the practical application of established methodologies for solubility determination. It offers detailed, step-by-step experimental protocols to empower researchers to ascertain precise and reliable solubility data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and actionable experimental workflows.

Theoretical Framework: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[1] The molecular structure of this compound provides critical insights into its expected solubility profile across a spectrum of common organic solvents.

Molecular Structure Analysis:

-

Benzonitrile Core: The central benzonitrile moiety, consisting of a benzene ring substituted with a nitrile group (-C≡N), establishes a rigid, aromatic scaffold. The nitrile group is highly polar due to the significant electronegativity difference between carbon and nitrogen and the presence of a triple bond.[1] This polarity suggests a propensity for interactions with polar solvents.

-

Methoxy Group (-OCH₃): The methoxy group is a polar functional group that can act as a hydrogen bond acceptor.[1] Its presence is anticipated to enhance solubility in polar organic solvents.

-

Iodine Substituents: The two iodine atoms are large and polarizable. While the carbon-iodine bond has a relatively low dipole moment, the sheer size and electron density of the iodine atoms contribute to van der Waals forces and can influence interactions with a range of solvents.

-

Overall Polarity: The combination of the highly polar nitrile group and the polar methoxy group suggests that this compound is a polar molecule.

Predicted Solubility Profile:

Based on this structural analysis, the following solubility patterns are predicted:

-

High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be effective at solvating this compound. Their polarity and ability to engage in dipole-dipole interactions without donating hydrogen bonds should facilitate the dissolution of this polar compound.

-

Moderate to Good Solubility in Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are predicted to be reasonably good solvents. They can participate in hydrogen bonding with the methoxy and nitrile groups, although the bulky iodine atoms might introduce some steric hindrance.

-

Limited Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are unlikely to be effective solvents. The significant polarity of this compound is incompatible with the nonpolar nature of these solvents, leading to weak solute-solvent interactions.

This predictive analysis serves as a foundational guide for solvent selection in experimental procedures. However, for precise applications, experimental verification is indispensable.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, established experimental protocols should be employed. The two primary methods for determining the equilibrium solubility of a crystalline compound are the Equilibrium Solubility Method and the Solvent Addition Method.

Equilibrium Solubility Method

This method, also known as the shake-flask method, is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2][3][4]

Protocol for Equilibrium Solubility Determination:

-

Preparation:

-

Accurately weigh an excess amount of crystalline this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[3]

-

Add the weighed compound to a sealed vial containing a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Place the vial in a constant-temperature environment, such as an incubator or a temperature-controlled shaker. For many applications, this is typically set to 25°C or 37°C.[2]

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[3][5] It is advisable to perform preliminary experiments to determine the necessary equilibration time by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[3][5]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration.[2]

-

When using filtration, ensure that the filter material does not adsorb the solute, which could lead to inaccurate results. It may be beneficial to pre-rinse the filter with a small amount of the saturated solution.[3]

-

-

Quantification:

-

Analyze the clear, saturated solution to determine the concentration of the dissolved this compound. High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry are commonly used analytical techniques for this purpose.[2]

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

-

Caption: Logical flow of the Solvent Addition Method.

Data Presentation

For ease of comparison and analysis, all experimentally determined solubility data should be summarized in a structured table.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Category | Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 78.13 | 189 | To be determined |

| Acetone | 58.08 | 56 | To be determined | |

| Ethyl Acetate | 88.11 | 77.1 | To be determined | |

| Polar Protic | Methanol | 32.04 | 64.7 | To be determined |

| Ethanol | 46.07 | 78.4 | To be determined | |

| Nonpolar | Hexane | 86.18 | 69 | To be determined |

| Toluene | 92.14 | 110.6 | To be determined |

Note: The values in the "Solubility" column are placeholders and should be populated with experimentally determined data.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, information from closely related compounds, such as 4-hydroxy-3,5-diiodobenzonitrile and other substituted benzonitriles, can provide guidance on necessary safety precautions. [6][7][8] General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. * Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [6]* Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Researchers are strongly advised to consult the SDS for any purchased this compound or to perform a thorough risk assessment before handling the compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining a theoretical prediction of its solubility based on molecular structure with detailed, actionable experimental protocols, this document equips researchers with the necessary tools to generate precise and reliable solubility data. Such data is critical for the advancement of research and development activities involving this promising compound.

References

-

Reus, M. A., Van Der Heijden, A. E. D. M., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

ACS Publications. (2015). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile. Retrieved from [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

PubChem. (n.d.). 3,5-Diiodo-4-(octoxymethoxy)benzonitrile. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

-

Unknown. (n.d.). 3,4-Dimethoxybenzonitrile - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-Dimethoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. who.int [who.int]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of 3,5-Diiodo-4-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile group in 3,5-Diiodo-4-methoxybenzonitrile, a versatile building block in medicinal chemistry and materials science. The interplay of the electron-donating methoxy group and the electron-withdrawing and sterically demanding iodo substituents creates a unique electronic and steric environment that dictates the reactivity of the nitrile functionality. This document explores key transformations of the nitrile group, including hydrolysis, reduction, and cycloaddition reactions, providing field-proven insights and detailed experimental protocols. Furthermore, the synthetic utility of the aryl iodide moieties in palladium-catalyzed cross-coupling reactions is discussed, highlighting the molecule's potential for constructing complex molecular architectures.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a polysubstituted aromatic compound featuring a nitrile group, a methoxy group, and two iodine atoms arranged in a specific substitution pattern on the benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it an attractive scaffold for the synthesis of novel organic molecules.

The reactivity of the nitrile group is fundamentally governed by the electrophilicity of the nitrile carbon. The presence of the strongly electronegative nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom susceptible to nucleophilic attack. The substituents on the aromatic ring, however, modulate this intrinsic reactivity through a combination of electronic and steric effects.

-

Electronic Effects: The methoxy group at the para-position is a strong electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring. Conversely, the two iodine atoms at the meta-positions are electron-withdrawing through their inductive effect (-I effect). The nitrile group itself is a moderate electron-withdrawing group. The cumulative effect of these substituents influences the overall electron density on the nitrile carbon, thereby affecting its susceptibility to nucleophilic attack.

-

Steric Effects: The two bulky iodine atoms flanking the methoxy group introduce significant steric hindrance around the nitrile functionality. This steric congestion can influence the approach of nucleophiles and reagents, potentially leading to altered reaction rates and selectivities compared to less hindered benzonitriles.

This guide will delve into the practical implications of these electronic and steric factors on the key chemical transformations of the nitrile group in this compound.

Synthesis of this compound

A plausible synthetic route to this compound commences with the readily available 4-hydroxybenzonitrile. The synthesis involves a two-step sequence: iodination followed by methylation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3,5-Diiodo-4-hydroxybenzonitrile[1]

This protocol is adapted from a patented procedure for the iodination of 4-hydroxybenzonitrile.[1]

-

To a solution of 4-hydroxybenzonitrile (1 equivalent) in a 5% aqueous solution of sodium bicarbonate, add potassium iodide (2.5 equivalents).

-

The mixture is subjected to electrolysis at a constant current until the theoretical amount of charge has passed for the di-iodination.

-

After completion of the electrolysis, the reaction mixture is stirred for an additional hour.

-

The solution is then acidified to pH 2 with 2N sulfuric acid to precipitate the product.

-

The precipitate is filtered, washed with 2N sulfuric acid and then with water until neutral.

-

The solid is dried in an oven to yield 3,5-diiodo-4-hydroxybenzonitrile.

Experimental Protocol: Methylation of 3,5-Diiodo-4-hydroxybenzonitrile

-

In a round-bottom flask, dissolve 3,5-diiodo-4-hydroxybenzonitrile (1 equivalent) in acetone.

-

Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

-

The reaction mixture is refluxed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords pure this compound.

Reactivity of the Nitrile Group

The nitrile group in this compound can undergo a variety of chemical transformations, providing access to a range of valuable functional groups.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can be achieved under both acidic and basic conditions to yield amides and subsequently carboxylic acids.

Caption: Hydrolysis pathway of this compound.

Mechanistic Insight:

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated by a strong acid, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers and tautomerization lead to the formation of the corresponding amide. Further hydrolysis of the amide under forcing conditions yields the carboxylic acid.

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Saponification of the amide under basic conditions gives the carboxylate salt, which upon acidic workup, provides the carboxylic acid.

| Reaction | Conditions | Product | Anticipated Yield |

| Partial Hydrolysis | H₂SO₄ (conc.), 0-25 °C | 3,5-Diiodo-4-methoxybenzamide | Good to Excellent |

| Complete Hydrolysis | 6M H₂SO₄, reflux | 3,5-Diiodo-4-methoxybenzoic Acid | High |

| Complete Hydrolysis | 10% NaOH (aq), reflux | 3,5-Diiodo-4-methoxybenzoic Acid | High |

Experimental Protocol: Acid-Catalyzed Hydrolysis to 3,5-Diiodo-4-methoxybenzoic Acid

-

To a round-bottom flask, add this compound (1 equivalent) and 6M sulfuric acid.

-

The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold water until the washings are neutral and then dried to afford 3,5-Diiodo-4-methoxybenzoic Acid.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Caption: Reduction of the nitrile group to a primary amine.

Mechanistic Insight: The reduction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an imine anion. A second hydride transfer results in a dianion, which is subsequently protonated upon aqueous workup to yield the primary amine.

Experimental Protocol: Reduction with LiAlH₄

-

A solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (3,5-Diiodo-4-methoxyphenyl)methanamine.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

1,3-Dipolar Cycloaddition Reactions

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to five-membered heterocycles.[2][3][4][5][6] For instance, the reaction with an azide can yield a tetrazole, and with a nitrile oxide, an oxadiazole.

Caption: [3+2] Cycloaddition with azide to form a tetrazole.

Experimental Protocol: Synthesis of 5-(3,5-Diiodo-4-methoxyphenyl)-1H-tetrazole

-

In a round-bottom flask, a mixture of this compound (1 equivalent), sodium azide (1.5 equivalents), and zinc chloride (1.2 equivalents) in dimethylformamide (DMF) is heated at 120-130 °C for 24 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The solution is acidified with dilute HCl to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) affords the pure tetrazole derivative.

Reactivity of the Aryl Iodide Moieties: Palladium-Catalyzed Cross-Coupling Reactions

The presence of two iodine atoms on the aromatic ring opens up a vast array of possibilities for further functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl iodide and an organoboron reagent, typically an aryl or vinyl boronic acid or ester.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1 equivalent), the corresponding boronic acid (2.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (4 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography provides the desired 3,5-disubstituted-4-methoxybenzonitrile.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9][10]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1 equivalent) and the terminal alkyne (2.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) salt (e.g., CuI, 5 mol%), and a base (e.g., triethylamine).

-

The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion.

-

The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield the dialkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between the aryl iodide and a primary or secondary amine.[11][12][13][14][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), the amine (2.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 4 equivalents).

-

A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated.

-

The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. The nitrile group, influenced by the electronic and steric effects of the methoxy and iodo substituents, undergoes a range of important chemical transformations, including hydrolysis, reduction, and cycloaddition. Furthermore, the presence of two reactive iodine atoms provides a gateway to a multitude of complex molecular structures via palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of these reactivities, complete with mechanistic insights and practical experimental protocols, to aid researchers in leveraging the full synthetic potential of this valuable building block in drug discovery and materials science.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

(n.d.). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]

-

(2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.

-

(n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters.

-

(n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

- Bacsa, I., et al. (n.d.).

- Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. (n.d.). Google Patents.

- (n.d.). Directed nucleophilic aromatic substitution reaction. RSC Publishing.

- Ali, M. A., et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.

- (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. Benchchem.

-

(n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

- (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC PubMed Central.

- Breugst, M., & Reissig, H.-U. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.

-

(2020, February 8). 1,3-dipolar cycloaddition reactions. YouTube. Retrieved from [Link]

- (2025, April 3).

- (2022, September 24). 16.

- (2025, August 7). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes.

- (n.d.). Grignard Reaction.

- (n.d.). 4-formyl-3-methoxybenzonitrile synthesis. ChemicalBook.

-

(2026, January 3). 3,5-Diiodo-4-(methoxymethoxy)benzonitrile | C9H7I2NO2 | CID 154103814. PubChem. Retrieved from [Link]

- (n.d.). Supporting Information For. The Royal Society of Chemistry.

- (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

- (n.d.).

- (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions.

- (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.

- (n.d.). Microwave enhanced Sonogashira coupling. | Download Scientific Diagram.

- (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.

- (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.

- (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF.

- (n.d.). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

- (n.d.). 2,3‐Diiodobiphenyls via regioselective Suzuki–Miyaura cross‐coupling...

Sources

- 1. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. chesci.com [chesci.com]

- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spuvvn.edu [spuvvn.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. youtube.com [youtube.com]

The Emerging Potential of 3,5-Diiodo-4-methoxybenzonitrile in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Within this context, the 3,5-diiodo-4-methoxyphenyl motif, a key structural feature of the thyroid hormone thyroxine, presents a compelling yet underexplored scaffold for drug discovery. This technical guide provides an in-depth analysis of the potential applications of 3,5-Diiodo-4-methoxybenzonitrile, a versatile building block centered around this privileged motif. We will explore its potential as a precursor for novel therapeutics in oncology and endocrinology, grounded in the established bioactivity of structurally related molecules. This guide will detail the causality behind experimental design, provide robust, step-by-step synthetic protocols, and offer a forward-looking perspective on the opportunities this scaffold presents for the development of next-generation targeted therapies.

Introduction: The Strategic Value of the 3,5-Diiodo-4-methoxyphenyl Scaffold

The 3,5-diiodo-4-methoxyphenyl moiety is a bio-inspired scaffold of significant interest. Its core structure is reminiscent of diiodotyrosine, a critical intermediate in the biosynthesis of thyroid hormones.[1][2] This inherent biological relevance, coupled with the unique physicochemical properties conferred by the iodine atoms and the methoxy and nitrile groups, makes this compound a molecule of considerable potential for medicinal chemists.

Key Structural Features and Their Implications:

-

Di-iodo Substitution: The two iodine atoms at the C3 and C5 positions are critical. They significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. Furthermore, these bulky substituents can provide steric hindrance, potentially shielding the molecule from metabolic degradation and influencing its conformational preferences for target binding.

-

Methoxy Group: The methoxy group at the C4 position is a bioisostere for the hydroxyl group found in tyrosine. This modification can block rapid phase II metabolism (glucuronidation or sulfation) that often occurs at phenolic hydroxyls, thereby increasing the metabolic stability and oral bioavailability of a potential drug candidate.[3]

-

Benzonitrile Moiety: The nitrile group is a versatile functional group in medicinal chemistry. It is a non-classical bioisostere for various functionalities, including carbonyl and halogen groups.[4][5] Its linear geometry and ability to act as a hydrogen bond acceptor can facilitate strong and specific interactions with biological targets.[6] The introduction of a nitrile can also block metabolically labile sites and improve pharmacokinetic properties.[4]

This unique combination of features suggests that this compound can serve as a valuable starting point for the development of novel therapeutics in several key areas.

Potential Therapeutic Application I: Oncology - A Scaffold for Anti-Cancer Agents

The 3,5-diiodoaryl motif has been successfully incorporated into molecules demonstrating potent anti-cancer activity. We will explore two promising avenues for the application of this compound in oncology.

Microtubule Targeting Agents

The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. A compelling precedent for the use of the 3,5-diiodoaryl scaffold in this area is the compound methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME). DIME has been shown to disrupt microtubule assembly, leading to a G2/M cell cycle block and subsequent apoptosis.[] The structural similarity between DIME and derivatives of this compound is striking, suggesting that our core molecule could be elaborated to generate novel microtubule inhibitors.

Proposed Research Workflow:

Caption: Workflow for developing microtubule inhibitors.

Inhibitors of APOBEC3B Cytidine Deaminase